1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a dichlorophenyl derivative, often using a coupling reagent such as EDCI or DCC.
Attachment of the fluorophenyl group: The final step involves the reaction of the intermediate with a fluorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
- 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-chlorophenyl)urea
- 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-bromophenyl)urea
Uniqueness
1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of dichlorophenyl and fluorophenyl groups attached to the oxadiazole ring provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN4O2/c16-8-1-6-11(12(17)7-8)13-21-22-15(24-13)20-14(23)19-10-4-2-9(18)3-5-10/h1-7H,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDOYSCKFXACBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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